2-Acetylbenzothiophene

説明

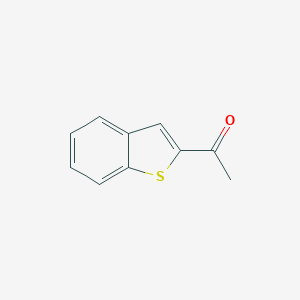

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSGCQGCVKWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057692 | |

| Record name | 2-Acetylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22720-75-8 | |

| Record name | 2-Acetylbenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-benzo(b)thien-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzo[b]thien-2-ylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANONE, 1-BENZO(B)THIEN-2-YL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5EPE32DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2-Acetylbenzothiophene

An In-Depth Technical Guide to the Chemical Properties of 2-Acetylbenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 22720-75-8) is a pivotal heterocyclic ketone that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a bicyclic benzothiophene core functionalized with an acetyl group at the C2 position, imparts a distinct profile of reactivity and electronic properties.[2][3] This guide provides a comprehensive exploration of the chemical properties of this compound, delving into its synthesis, spectroscopic signature, and characteristic reactivity. By synthesizing data from established literature and providing field-proven insights, this document aims to equip researchers with the technical understanding necessary to effectively utilize this versatile intermediate in complex synthetic applications, from the development of novel pharmaceuticals like Zileuton to the construction of advanced organic electronic materials.[3][4]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(1-benzothiophen-2-yl)ethanone, is a solid, typically appearing as a white to light brown crystalline powder.[2][5][6] The molecule consists of a benzene ring fused to a thiophene ring, forming the benzothiophene scaffold. An acetyl group is attached to the second position of this bicyclic system.[3] The presence of the electron-withdrawing acetyl group significantly influences the electron density distribution across the aromatic ring system, a key determinant of its chemical reactivity.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈OS | [5][7] |

| Molecular Weight | 176.23 g/mol | |

| CAS Number | 22720-75-8 | [5] |

| Appearance | Solid, Light Brown to Brown | |

| Melting Point | 86-90 °C | [7][8] |

| Boiling Point | ~304.5 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| InChI Key | SGSGCQGCVKWRNM-UHFFFAOYSA-N | [5][7] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | Protons on the benzothiophene ring typically appear in the aromatic region (~7.0-8.0 ppm). The methyl protons of the acetyl group present as a characteristic singlet further upfield (~2.5 ppm).[9] |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), the methyl carbon (~27 ppm), and the various aromatic carbons of the benzothiophene core.[10] |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching of the ketone functional group is expected in the region of 1650-1680 cm⁻¹. Additional bands will correspond to C-H and C=C stretching of the aromatic system.[11] |

| Mass Spec. (MS) | Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 176. A prominent fragment is typically seen at m/z = 161, corresponding to the loss of a methyl radical (•CH₃). The base peak is often at m/z = 133, resulting from the alpha-cleavage loss of the acetyl group (•COCH₃) to form a stable benzothienyl cation.[12][13] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methodologies. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Friedel-Crafts Acylation of Benzothiophene

A common and direct laboratory-scale method is the Friedel-Crafts acylation of the parent benzothiophene.[3] In this electrophilic aromatic substitution, an acetylating agent like acetyl chloride or acetic anhydride is reacted with benzothiophene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction shows high regioselectivity, with acylation occurring preferentially at the electron-rich C2 position of the benzothiophene ring.[3] The causality behind this selectivity lies in the superior ability of the C2 position to stabilize the cationic intermediate (the sigma complex) formed during the electrophilic attack, compared to the C3 position.

Cyclization-Based Synthesis

An alternative and scalable approach involves the construction of the benzothiophene ring itself. One documented procedure starts from 2-chlorobenzaldehyde, which is converted into the target molecule via reaction with a sulfur source and subsequent cyclization with chloroacetone.[14] This method is particularly valuable for industrial production.

Caption: Workflow for the synthesis of this compound.[14]

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by the interplay between the acetyl functional group and the benzothiophene ring system. The acetyl group acts as a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene portion of the ring, while its carbonyl moiety and α-protons provide rich sites for transformations.

Reactions at the Carbonyl Group

The ketone's carbonyl carbon is electrophilic and readily undergoes nucleophilic attack.[6]

-

Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(benzo[b]thiophen-2-yl)ethanol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: It reacts with primary amines and their derivatives. For instance, reaction with thiosemicarbazide derivatives yields thiosemicarbazones, which are often investigated for biological activity.[7]

-

Acetal Formation: In the presence of an acid catalyst, it reacts with alcohols to form acetals, a common strategy for protecting the carbonyl group during other synthetic steps.[6]

Reactions at the α-Carbon

The protons on the methyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, enabling a variety of C-C bond-forming reactions.

-

Aldol Condensation: The enolate can react with aldehydes or ketones in aldol or Claisen-Schmidt condensations.

-

Halogenation: Under acidic or basic conditions, the α-position can be halogenated, for example, via reaction with bromine in acetic acid.

Reactions on the Benzothiophene Ring

The acetyl group is strongly electron-withdrawing, which deactivates the benzothiophene ring towards electrophilic substitution.[6] However, reactions can still be forced under harsher conditions. The directing effects will favor substitution on the benzene portion of the scaffold.

Caption: Key reactivity sites of this compound.

Applications in Research and Development

This compound's value lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a documented key intermediate in the synthesis of Zileuton, a drug used for the treatment of asthma.[4] The benzothiophene scaffold is present in many biologically active molecules, making this compound a valuable starting point for drug discovery programs.[2]

-

Materials Science: The conjugated π-system of the benzothiophene core makes it an attractive building block for organic electronic materials. It is used as a precursor in the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs), where its electronic properties can be tuned to achieve efficient charge transport and emission.[3]

Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde

This protocol is adapted from a literature procedure and provides a robust method for the synthesis of this compound.[14]

Objective: To synthesize this compound from 2-chlorobenzaldehyde.

Materials:

-

Anhydrous sodium sulfide (11.7 g, 150 mmol)

-

Sulfur (3.2 g, 100 mmol)

-

N-methylpyrrolidone (100 mL)

-

2-chlorobenzaldehyde (14.1 g, 100 mmol)

-

Chloroacetone (11.1 g, 120 mmol)

-

Diethyl ether

-

Water

-

Sodium hydroxide aqueous solution

Procedure:

-

To a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sodium sulfide and sulfur.

-

Add 100 mL of N-methylpyrrolidone and stir the mixture at room temperature for one hour.

-

Slowly add 2-chlorobenzaldehyde dropwise to the reaction mixture. Continue stirring at room temperature for 12 hours.

-

While cooling the flask (e.g., with an ice bath), add chloroacetone dropwise to the reaction mixture.

-

Remove the cooling bath and allow the mixture to stir at room temperature for an additional 6 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.

-

Adjust the pH of the aqueous layer to >11 using a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them twice with water.

-

Dry the diethyl ether layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The product, 2-acetylbenzo[b]thiophene, can be further purified by recrystallization or column chromatography if necessary. The reported yield for this procedure is approximately 74%.[14]

Conclusion

This compound is a compound of significant chemical interest, characterized by the versatile reactivity of its ketone functional group and the unique electronic nature of its heterocyclic core. A thorough understanding of its properties, from its spectroscopic signature to its synthetic routes and reaction pathways, is essential for scientists leveraging this molecule to construct more complex and functional chemical entities. Its established role in both pharmaceutical and materials science underscores its importance as a high-value synthetic intermediate, with ongoing research continuing to uncover new applications.

References

- 1. scbt.com [scbt.com]

- 2. CAS 22720-75-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound | Properties, Applications, MSDS, Synthesis & Supplier Information China [quinoline-thiophene.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-乙酰基苯并噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Acetylbenzo[b]thiophene(22720-75-8) IR Spectrum [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Benzo[b]thiophene [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

2-Acetylbenzothiophene structure and IUPAC name

An In-Depth Technical Guide to 2-Acetylbenzothiophene: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22720-75-8), a pivotal heterocyclic ketone. We delve into its fundamental chemical structure, nomenclature, and physicochemical properties. The narrative emphasizes the causality behind various synthetic methodologies, from classical Friedel-Crafts acylation to modern green chemistry approaches. A significant focus is placed on its critical role as a versatile intermediate in drug development, particularly in the synthesis of the anti-asthma agent Zileuton, and as a foundational building block in materials science for organic light-emitting diodes (OLEDs). This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework of authoritative references.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a benzothiophene core—a bicyclic system where a benzene ring is fused to a thiophene ring—with an acetyl group substituted at the second position.[1] This structure imparts a unique combination of aromaticity and electronic properties that are leveraged in its various applications.

The formal IUPAC name for this compound is 1-(1-benzothiophen-2-yl)ethanone .[2][3] It is also commonly referred to by several synonyms, including 2-Acetylbenzo[b]thiophene and 2-Acetylthianaphthene.[2]

Molecular Structure Diagram

The structural representation of this compound highlights the fusion of the benzene and thiophene rings and the attachment of the acetyl functional group.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 22720-75-8 | [1][2] |

| Molecular Formula | C₁₀H₈OS | [1][2][4] |

| Molecular Weight | 176.23 g/mol | [2][4] |

| IUPAC Name | 1-(1-benzothiophen-2-yl)ethanone | [2][3] |

| SMILES | CC(=O)c1cc2ccccc2s1 | [2][3] |

| InChI Key | SGSGCQGCVKWRNM-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in synthesis. It typically appears as a yellow to brown crystalline solid.[1] Its limited solubility in water but good solubility in organic solvents like chloroform and ethyl acetate is characteristic of its aromatic, nonpolar nature.[1]

| Property | Value | Source |

| Appearance | Light brown to brown solid | |

| Melting Point | 86-90 °C | [2] |

| Boiling Point | 304.5 ± 15.0 °C (Predicted) | [3] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Limited in water; Soluble in chloroform, ethyl acetate | [1] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and environmental considerations.

Method A: Friedel-Crafts Acylation

This classical approach leverages the electron-rich nature of the benzothiophene ring system for electrophilic aromatic substitution.[5]

-

Causality: The benzothiophene scaffold is nucleophilic. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an acetylating agent such as acetyl chloride forms a highly electrophilic acylium ion. This ion is preferentially attacked by the C2 position of the benzothiophene ring, which is more activated towards electrophilic attack than the C3 position or the benzene ring. This regioselectivity is a cornerstone of thiophene chemistry, making this a reliable and direct method.[5]

Method B: Ring Construction via Thiolation and Cyclization

This method builds the benzothiophene ring system from acyclic precursors, offering a versatile route for creating substituted analogs.

-

Causality: A common strategy involves the reaction of a 2-halobenzaldehyde with a sulfur nucleophile, followed by intramolecular cyclization. For instance, the reaction of 2-chlorobenzaldehyde with sodium sulfide and sulfur generates a thiophenolate intermediate in situ.[6] This nucleophile then reacts with chloroacetone in a two-step process: an initial S-alkylation followed by an intramolecular aldol-type condensation and dehydration, which closes the thiophene ring and forms the final product. The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) is crucial as it effectively solvates the cations of the sulfur salts, enhancing the nucleophilicity of the sulfur anion.[6]

Method C: Green Chemistry Synthesis

Modern synthetic efforts focus on minimizing environmental impact. A reported green protocol for preparing 2-acetylbenzothiophenes utilizes water as the reaction medium.[7]

-

Causality: This one-step method reacts commercially available aromatic halides with appropriate sulfur sources and acetyl-group donors in water. The low solubility of the final product in the aqueous medium is ingeniously exploited; the this compound crystallizes directly from the reaction mixture in high purity, obviating the need for purification via column chromatography.[7] This approach is not only environmentally benign but also highly efficient.

Key Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical scaffold and intermediate.

Caption: Key application pathways for this compound.

Pharmaceutical Intermediate: Synthesis of Zileuton

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of Zileuton. Zileuton is a 5-lipoxygenase inhibitor used for the maintenance treatment of asthma. The synthesis of Zileuton relies on the structural backbone provided by this compound, which undergoes further chemical modifications to yield the final active pharmaceutical ingredient (API).

Materials Science: Precursor for OLEDs

In the field of materials science, this compound serves as a foundational building block for organic semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[5] The conjugated π-system of the benzothiophene core provides excellent charge transport properties, while the acetyl group offers a reactive handle for further functionalization. This allows chemists to fine-tune the electronic and optical properties of the resulting materials, leading to more efficient and durable OLED devices for displays and lighting.[5]

Scaffold for Novel Bioactive Compounds

The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Researchers utilize this compound as a starting material to synthesize novel compounds with potential therapeutic value. This includes the development of:

-

Antimicrobial Agents: Derivatives have shown promising activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[8]

-

Enzyme Inhibitors: It has been used in fragment-based screening campaigns to identify potential inhibitors of targets like HIV protease.[9]

-

Bone Morphogenetic Protein (BMP) Upregulators: Certain substituted benzothiophene derivatives have been identified as up-regulators of BMP-2, indicating potential applications in bone regeneration therapies.[9]

Experimental Protocol: Synthesis via Ring Construction

This protocol is a self-validating system, providing a detailed, step-by-step methodology for the synthesis of this compound. It is adapted from a reported literature procedure and demonstrates a common industrial approach.[6]

Objective: To synthesize this compound from 2-chlorobenzaldehyde.

Materials:

-

Anhydrous sodium sulfide (Na₂S)

-

Sulfur (S)

-

N-methylpyrrolidone (NMP)

-

2-chlorobenzaldehyde

-

Chloroacetone

-

Diethyl ether

-

Sodium hydroxide (NaOH) aqueous solution

-

Water

Equipment:

-

200 mL four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of Sodium Polysulfide: To the 200 mL four-necked flask, add anhydrous sodium sulfide (11.7 g, 150 mmol) and sulfur (3.2 g, 100 mmol). Add 100 mL of N-methylpyrrolidone. Stir the mixture at room temperature for 1 hour.

-

Expert Insight: This step creates the active sulfur nucleophile in situ. The excess sodium sulfide ensures the complete reaction of the elemental sulfur.

-

-

Addition of Aldehyde: To the resulting dark mixture, add 2-chlorobenzaldehyde (14.1 g, 100 mmol) dropwise via the dropping funnel over 20-30 minutes. Stir the reaction mixture at room temperature for 12 hours.

-

Expert Insight: A slow, dropwise addition helps to control any potential exotherm. The long reaction time ensures the complete formation of the thiophenolate intermediate.

-

-

Acetylation and Cyclization: Cool the reaction mixture with an ice bath. Add chloroacetone (11.1 g, 120 mmol) dropwise, maintaining the temperature below 25 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.

-

Expert Insight: Cooling is critical during the addition of the alkylating agent (chloroacetone) to prevent side reactions. The slight excess of chloroacetone drives the reaction to completion.

-

-

Work-up and Extraction: After the reaction is complete, add 100 mL of diethyl ether and 100 mL of water to the flask. Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution.

-

Expert Insight: Basifying the aqueous layer ensures that any acidic byproducts are deprotonated and remain in the aqueous phase, simplifying the extraction of the neutral organic product.

-

-

Isolation: Separate the layers and extract the aqueous layer with an additional portion of diethyl ether. Combine the organic extracts and wash them twice with water. Dry the diethyl ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Result: This procedure yields approximately 13.0 g of this compound (74% yield) with a purity of ~95% as determined by gas chromatography.[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Aspect | Guideline | Source |

| GHS Hazard | H302: Harmful if swallowed. | [2][10] |

| Signal Word | Warning | [2][10] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

| Personal Protective Equipment (PPE) | Use a dust mask (e.g., N95), chemical safety goggles, and nitrile gloves. | [10][11] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [11][12] |

| Storage | Keep in a tightly sealed container in a dark, dry place at room temperature. | [13] |

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, coupled with the versatile reactivity of its benzothiophene core and acetyl functional group, establishes it as a cornerstone intermediate in diverse fields. From enabling the production of life-changing pharmaceuticals like Zileuton to driving innovation in advanced materials for OLED technology, its importance cannot be overstated. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any professional working with this valuable chemical building block.

References

- 1. CAS 22720-75-8: this compound | CymitQuimica [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem-casts.com [chem-casts.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. a2bchem.com [a2bchem.com]

- 10. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. 22720-75-8|this compound|BLD Pharm [bldpharm.com]

Benzothiophene Derivatives: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract

The benzothiophene scaffold, an aromatic heterocyclic compound, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatility has established it as a cornerstone for the development of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of benzothiophene derivatives. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and neurological properties, examining the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable insights to guide future research and development in this promising field.

Introduction: The Benzothiophene Core in Medicinal Chemistry

Benzothiophene is a bicyclic aromatic compound where a benzene ring is fused to a thiophene ring.[3][4] This unique structural arrangement confers favorable physicochemical properties, including lipophilicity and metabolic stability, which are advantageous for drug design.[5] The versatility of the benzothiophene ring allows for extensive functionalization, enabling the fine-tuning of its biological activity.[3][6] Several marketed drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene , the leukotriene inhibitor Zileuton , and the antifungal agent Sertaconazole , feature the benzothiophene scaffold, underscoring its clinical significance.[3][4][7]

The following sections will provide a detailed examination of the major therapeutic areas where benzothiophene derivatives have shown significant promise.

Anticancer Activities of Benzothiophene Derivatives

Benzothiophene derivatives have emerged as a prominent class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[1][3][6]

Mechanism of Action: Multi-Targeted Approaches

The anticancer efficacy of benzothiophene derivatives stems from their ability to interact with multiple biological targets crucial for cancer cell survival and progression.

-

Tubulin Polymerization Inhibition: Certain benzothiophene analogs, particularly those with structural similarities to combretastatin, have demonstrated potent cytotoxic activity by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. For instance, novel Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have shown significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range.[8]

-

Kinase Inhibition: Many benzothiophene derivatives function as multi-target kinase inhibitors.[9][10] Kinases are pivotal in cancer cell signaling pathways, and their inhibition can halt cell proliferation and induce apoptosis. For example, 5-hydroxybenzothiophene derivatives have been identified as potent inhibitors of several kinases, including Clk4, DRAK1, and haspin, displaying broad-spectrum anticancer activity.[9]

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein in pathways governing cell proliferation and survival, and its abnormal activation is common in many cancers.[11] Benzothiophene 1,1-dioxide derivatives have been developed as potent STAT3 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[11]

-

Apoptosis Induction: A common outcome of the various mechanisms of action of benzothiophene derivatives is the induction of apoptosis. This has been observed through the activation of pro-apoptotic genes such as BAX and caspases (CASP3, CASP8, CASP9), and the tumor suppressor gene p53.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

The presence of a trimethoxyphenyl moiety, similar to that in natural products like colchicine and podophyllotoxin, is often associated with potent antitubulin activity.[8]

-

For kinase inhibition, a 5-hydroxybenzothiophene hydrazide scaffold has been identified as a particularly effective structural motif.[9]

-

Modifications to the benzothiophene ring, such as the introduction of different functional groups, can significantly influence the compound's ability to bind to target proteins and exert its cytotoxic effects.[13]

Quantitative Data Summary

| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Acrylonitrile Analogs | Tubulin | NCI-60 Panel | 10–100 nM | [8] |

| 5-hydroxybenzothiophene hydrazide (16b) | Multi-kinase | U87MG glioblastoma | 7.2 µM | [9] |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Apoptosis Induction | HepG2, Caco-2, Panc-1 | 63.74 - 76.72 µM | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of novel benzothiophene derivatives is the MTT assay, which measures cell viability.

Objective: To determine the concentration of a benzothiophene derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., U87MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzothiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Mechanism Workflow

Caption: A typical workflow for the discovery and preclinical evaluation of anticancer benzothiophene derivatives.

Antimicrobial Activities of Benzothiophene Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Benzothiophene derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][6][15]

Antibacterial Activity

Benzothiophene derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[3]

-

Mechanism of Action: While the exact mechanisms are varied, they often involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

-

Notable Findings: Certain benzothiophene acylhydrazones have exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[16] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains.[16] Some derivatives show enhanced efficacy against Gram-negative bacteria like E. coli when co-administered with a membrane-permeabilizing agent like polymyxin B.[14]

Antifungal Activity

Several benzothiophene derivatives have demonstrated promising antifungal properties.[14]

-

Mechanism of Action: The antifungal action can involve the inhibition of fungal growth and the disruption of hyphal development, which is crucial for the pathogenicity of many fungi.[14]

-

Notable Findings: Novel benzothiophene derivatives have shown efficacy against pathogenic Candida species, with MIC values ranging from 32 to 64 µg/mL.[14] Some compounds, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene, have been identified as potential agents against current fungal diseases.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzothiophene derivative against a specific bacterial or fungal strain.

Materials:

-

Bacterial or fungal strain (e.g., S. aureus ATCC 25923)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Benzothiophene derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

Procedure:

-

Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the benzothiophene stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Properties of Benzothiophene Derivatives

Benzothiophene derivatives have been investigated for their potential to alleviate inflammation.[1][3][6]

Mechanism of Action

The anti-inflammatory effects of benzothiophene derivatives are often attributed to their ability to modulate key inflammatory pathways.

-

COX-2 Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Substituted bromo-benzothiophene carboxamides have been shown to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[17]

-

Cytokine and Chemokine Reduction: These compounds can also disrupt the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation, leading to a reduction in the levels of pro-inflammatory cytokines and chemokines.[17]

-

Modulation of Pro-inflammatory Genes: Some derivatives, like 3-iodo-2-phenylbenzo[b]thiophene (IPBT), have been shown to significantly reduce the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced macrophage cells.[12][18]

Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a benzothiophene derivative by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Benzothiophene derivative

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the benzothiophene derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Data Analysis: Compare the NO levels in treated cells to the LPS-only control to determine the inhibitory effect of the compound.

Neurological Applications of Benzothiophene Derivatives

The benzothiophene scaffold is also being explored for its potential in treating neurodegenerative disorders and other neurological conditions.[3][4]

Mechanism of Action

-

Targeting Beta-Amyloid Plaques: In the context of Alzheimer's disease, novel benzothiophene derivatives have been synthesized as imaging ligands for beta-amyloid (Aβ) plaques.[19] These compounds exhibit high binding affinity for Aβ aggregates, making them potential candidates for diagnostic imaging using positron emission tomography (PET).[19]

-

Cholinesterase Inhibition: Some benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[20][21] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease.[21]

-

Neuroinflammation and Oxidative Stress Reduction: Thiophene derivatives, including benzothiophenes, possess antioxidant and anti-inflammatory properties that can mitigate oxidative stress and neuroinflammation, key pathological features in many neurodegenerative diseases.[5][22][23] Some derivatives have shown protective effects against cranial irradiation-induced neuroinflammation.[24][25]

Visualization: Multi-Targeting in Neurodegenerative Disease

Caption: Benzothiophene derivatives exhibit multi-target potential in addressing the complex pathology of neurodegenerative diseases.

Conclusion and Future Outlook

Benzothiophene and its derivatives represent a highly versatile and pharmacologically significant class of compounds.[3][6][15] Their demonstrated efficacy in oncology, infectious diseases, inflammation, and neurology underscores their vast therapeutic potential. The ability to readily modify the benzothiophene scaffold allows for the generation of large libraries of compounds for screening and optimization.[6][8]

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these compounds.

-

SAR Optimization: Rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][26]

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development.

The continued exploration of benzothiophene chemistry will undoubtedly lead to the discovery of novel and effective therapies for a wide range of human diseases.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oiccpress.com [oiccpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [ircommons.uwf.edu]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oiccpress.com [oiccpress.com]

- 19. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Mechanisms of 2-Acetylbenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Multifaceted Biological Profile of 2-Acetylbenzothiophene

This compound, a heterocyclic aromatic compound, has emerged as a molecule of significant interest within the scientific community. While it is structurally characterized by a benzothiophene core with an acetyl group at the second position, its biological activities are far more complex and diverse.[1] This guide provides a comprehensive technical overview of the known and putative mechanisms of action of this compound in biological systems. We will delve into its role in hepatotoxicity as a metabolite of the asthma drug Zileuton, explore its potential as a novel anti-osteoporosis agent through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), and examine its prospective anticancer activities via the inhibition of the STAT3 signaling pathway. Furthermore, we will touch upon the broader, yet less defined, antimicrobial and antioxidant properties associated with the benzothiophene scaffold. This document is intended to serve as a foundational resource for researchers engaged in the study of this intriguing molecule and its derivatives, offering insights into its mechanisms and providing detailed protocols for its investigation.

Part 1: The Dichotomous Role in Hepatotoxicity: Bioactivation and Cellular Damage

One of the most well-documented biological effects of this compound is its contribution to drug-induced liver injury. This has been primarily studied in the context of the 5-lipoxygenase inhibitor, Zileuton, for which this compound is a known metabolite. The hepatotoxicity is not caused by the parent compound itself but rather through a process of metabolic bioactivation within the liver.

Mechanism of P450-Mediated Bioactivation

The liver's cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of a vast array of xenobiotics.[2][3][4][5] In the case of this compound, these enzymes catalyze an oxidative reaction, converting it into a highly reactive intermediate, this compound-S-oxide.[1][6][7][8] This S-oxide is an electrophilic species that can readily react with nucleophilic residues on cellular macromolecules.

The metabolic bioactivation pathway can be summarized as follows:

-

Ingestion and Metabolism of Precursor: Zileuton is metabolized in the liver, leading to the formation of this compound.[1][6][7][9]

-

Oxidation by Cytochrome P450: this compound undergoes oxidation, primarily at the sulfur atom of the thiophene ring, catalyzed by CYP enzymes. This results in the formation of the reactive metabolite, this compound-S-oxide.[1][6][7][8]

-

Nucleophilic Attack and Adduct Formation: The electrophilic S-oxide intermediate is susceptible to nucleophilic attack by endogenous molecules such as glutathione (GSH). This leads to the formation of GSH-adducts.[1][6][7] Furthermore, this reactive metabolite can irreversibly bind to proteins, such as human serum albumin, through alkylation of cysteine residues.[8]

-

Cellular Damage and Toxicity: The depletion of glutathione, a key cellular antioxidant, and the formation of protein adducts can disrupt cellular homeostasis, leading to oxidative stress, protein dysfunction, and ultimately, hepatocyte damage and death.[10]

Experimental Protocols for Assessing Hepatotoxicity

In Vitro Cytotoxicity Assays:

The initial assessment of this compound's hepatotoxic potential can be performed using in vitro cell-based assays.[11][12][13][14]

-

Cell Lines: Human hepatoma cell lines such as HepG2 or HepaRG are commonly used. Primary human hepatocytes are considered the gold standard but are more challenging to maintain.[10][13][15][16]

-

Protocol:

-

Culture hepatic cells in 96-well plates to a confluent monolayer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in culture media.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Assess cell viability using standard assays such as the MTT assay (measures mitochondrial activity), LDH leakage assay (measures membrane integrity), or neutral red uptake assay (measures lysosomal integrity).[11][17]

-

Determine the IC50 (half-maximal inhibitory concentration) value to quantify cytotoxicity.

-

In Vivo Models of Drug-Induced Liver Injury:

Animal models are crucial for understanding the in vivo relevance of the observed in vitro toxicity.[16][18][19][20][21][22]

-

Animal Models: Rodent models, such as mice or rats, are commonly employed.[19][20][22]

-

Protocol:

-

Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Monitor the animals for clinical signs of toxicity.

-

Collect blood samples at different time points to measure serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage.

-

After a defined period, euthanize the animals and collect liver tissue for histopathological analysis to assess for necrosis, inflammation, and other signs of injury.

-

Part 2: A Potential Anabolic Agent for Bone: Upregulation of the BMP-2 Signaling Pathway

Emerging research suggests a novel therapeutic application for benzothiophene derivatives in the treatment of osteoporosis.[23][24][25] The proposed mechanism centers on the upregulation of Bone Morphogenetic Protein-2 (BMP-2), a key growth factor in osteoblast differentiation and bone formation.[26][27]

The BMP-2 Signaling Cascade in Osteoblasts

The BMP-2 signaling pathway is a critical regulator of bone development and regeneration.[28][29][30][31][32][33][34] The canonical pathway involves the following steps:

-

Ligand Binding and Receptor Complex Formation: BMP-2 binds to type I and type II serine/threonine kinase receptors on the surface of osteoprogenitor cells. This binding induces the formation of a heteromeric receptor complex.

-

Smad Phosphorylation: The activated type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.

-

Smad Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus.

-

Gene Transcription: In the nucleus, the Smad complex acts as a transcription factor, binding to the promoter regions of target genes, such as Runx2, which is a master regulator of osteoblast differentiation. This leads to the expression of osteogenic markers like alkaline phosphatase (ALP) and osteocalcin, ultimately promoting bone formation.

Experimental Protocols for Assessing Osteogenic Activity

In Vitro Osteoblast Differentiation Assays:

-

Cell Lines: Murine pre-osteoblastic cell lines like MC3T3-E1 or C2C12 myoblasts (which can be induced to differentiate into osteoblasts by BMP-2) are suitable models.[35]

-

Protocol:

-

Culture the cells in a suitable medium.

-

Treat the cells with various concentrations of this compound.

-

Alkaline Phosphatase (ALP) Activity Assay: After 3-7 days of treatment, lyse the cells and measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.[25][34]

-

Mineralization Assay (Alizarin Red Staining): After 14-21 days, fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of late-stage osteoblast differentiation and mineralization.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as Runx2, Alp, and Osteocalcin.

-

BMP-2 Quantification: Measure the amount of BMP-2 secreted into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).[5]

-

In Vivo Models of Osteoporosis:

-

Animal Models: Ovariectomized (OVX) rodent models, which mimic postmenopausal osteoporosis, and zebrafish models are valuable for in vivo studies.[7][9][23][36][37] Zebrafish are particularly advantageous for high-throughput screening due to their rapid development and transparent larvae.[7][9][36][37]

-

Zebrafish Model Protocol:

-

Use a transgenic zebrafish line with a fluorescent reporter for an osteoblast-specific promoter.

-

Induce an osteoporosis-like phenotype using glucocorticoids.[37]

-

Expose the zebrafish larvae to different concentrations of this compound in their water.

-

Quantify the fluorescence intensity in the developing skeletal elements to assess osteoblast activity.

-

Analyze bone mineralization using stains like Alizarin Red.

-

Part 3: A Potential Anticancer Agent: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis.[1][8][38][39][40] While direct evidence for this compound is lacking, derivatives of the related 2-carbonylbenzo[b]thiophene 1,1-dioxide have been shown to inhibit the STAT3 signaling pathway, suggesting a plausible mechanism for anticancer activity.[31][32]

The STAT3 Signaling Pathway in Cancer

The STAT3 signaling cascade is a key pathway in cancer progression:[1][8][38][39][40]

-

Activation by Upstream Kinases: In cancer cells, STAT3 is often persistently activated by upstream tyrosine kinases, such as Janus kinases (JAKs) and Src family kinases, which are themselves activated by cytokines (e.g., IL-6) and growth factor receptors.

-

Phosphorylation and Dimerization: Upon activation, these kinases phosphorylate STAT3 on a specific tyrosine residue (Tyr705). This phosphorylation event leads to the formation of STAT3 homodimers or heterodimers with other STAT proteins.

-

Nuclear Translocation and DNA Binding: The STAT3 dimers translocate to the nucleus where they bind to specific DNA sequences in the promoter regions of target genes.

-

Transcription of Pro-Oncogenic Genes: STAT3 activation leads to the transcription of genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

Experimental Protocols for Assessing STAT3 Inhibition

In Vitro Assays for STAT3 Phosphorylation:

-

Cell Lines: A variety of cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer) can be used.

-

Protocol:

-

Culture cancer cells and treat them with different concentrations of this compound.

-

Western Blotting: Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 to determine the ratio of activated to total protein.[22]

-

ELISA-based Assays: Utilize commercially available ELISA kits that specifically quantify the amount of p-STAT3 in cell lysates.[24]

-

Flow Cytometry: Use flow cytometry with fluorescently labeled antibodies against p-STAT3 and total STAT3 for a quantitative, single-cell analysis of STAT3 activation.[41]

-

In Vivo Xenograft Models:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to establish human tumor xenografts.[21][27][42][43][44]

-

Protocol:

-

Inject human cancer cells with constitutively active STAT3 subcutaneously into the flanks of the mice.

-

Once tumors are established, treat the mice with this compound or a vehicle control.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise the tumors and perform immunohistochemistry to assess the levels of p-STAT3 and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Part 4: Exploring the Antimicrobial and Antioxidant Potential

The benzothiophene scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial and antioxidant effects.[12][19][26][28][30][40][45][46][47]

Putative Antimicrobial and Antioxidant Mechanisms

The precise mechanisms by which benzothiophene derivatives exert their antimicrobial and antioxidant effects are not fully elucidated and can vary depending on the specific substitutions on the benzothiophene ring.

-

Antimicrobial Activity: The antimicrobial activity of benzothiophene derivatives may stem from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity conferred by the benzothiophene ring can facilitate passage through microbial cell walls.

-

Antioxidant Activity: The aromatic nature of the benzothiophene ring system allows for the delocalization of electrons, which can enable the molecule to act as a radical scavenger. By donating a hydrogen atom or an electron to a free radical, the benzothiophene derivative can neutralize it and terminate damaging radical chain reactions.

Experimental Protocols for Antimicrobial and Antioxidant Screening

Antimicrobial Susceptibility Testing:

-

Method: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.[12]

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable microorganisms.

-

Antioxidant Capacity Assays:

-

Methods: Several spectrophotometric assays are available to assess the antioxidant capacity of a compound.[2][3][33][48][49]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of the stable free radical DPPH.

-

Mix the DPPH solution with various concentrations of this compound.

-

The reduction of DPPH by the antioxidant leads to a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the radical scavenging activity.[49]

-

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:

-

This assay is based on the reduction of Cu(II) to Cu(I) by the antioxidant in the presence of a chelating agent (neocuproine).

-

The formation of the Cu(I)-neocuproine complex results in a colored product that is measured spectrophotometrically. The absorbance is directly proportional to the antioxidant capacity.[2]

-

Conclusion and Future Directions

This compound presents a compelling case study in the multifaceted nature of small molecule interactions within biological systems. Its well-defined role in hepatotoxicity through metabolic bioactivation underscores the importance of thorough toxicological evaluation in drug development. Conversely, the tantalizing, albeit less direct, evidence for its potential in promoting bone formation and inhibiting cancer cell signaling highlights promising avenues for therapeutic exploration. The broader antimicrobial and antioxidant activities associated with its structural class further expand its potential biological relevance.

Future research should focus on elucidating the specific molecular targets of this compound and its derivatives. For its potential anti-osteoporosis and anticancer effects, direct binding studies with key proteins in the BMP-2 and STAT3 pathways are warranted. Furthermore, a systematic investigation into its antimicrobial and antioxidant properties is needed to move beyond the generalities of the benzothiophene class and define the specific contributions of the 2-acetyl substitution. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be instrumental in fully realizing the therapeutic potential and mitigating the risks associated with this versatile molecule.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. exac.com [exac.com]

- 6. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Zebrafish as an Emerging Model for Osteoporosis: A Primary Testing Platform for Screening New Osteo-Active Compounds [frontiersin.org]

- 8. jebms.org [jebms.org]

- 9. Commentary: Zebrafish as a Model for Osteoporosis—An Approach to Accelerating Progress in Drug and Exercise-Based Treatment [mdpi.com]

- 10. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 23. mdpi.com [mdpi.com]

- 24. mesoscale.com [mesoscale.com]

- 25. In Vitro Evaluation of Recombinant Bone Morphogenetic Protein-2 Bioactivity for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. wjgnet.com [wjgnet.com]

- 28. researchgate.net [researchgate.net]

- 29. BMP2 Induces Osteoblast Apoptosis in a Maturation State and Noggin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Bone morphogenetic protein-2 promotes osteoblast apoptosis through a Smad-independent, protein kinase C-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Bone Morphogenetic Protein 2-Induced Osteoblast Differentiation Requires Smad-Mediated Down-Regulation of Cdk6 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. austinpublishinggroup.com [austinpublishinggroup.com]

- 34. researchgate.net [researchgate.net]

- 35. Bone morphogenetic protein 2: heterologous expression and potential in bone regeneration [scielo.org.co]

- 36. longdom.org [longdom.org]

- 37. Zebrafish models for glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 39. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 41. sigmaaldrich.com [sigmaaldrich.com]

- 42. startresearch.com [startresearch.com]

- 43. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Research Portal [ircommons.uwf.edu]

- 47. youtube.com [youtube.com]

- 48. Aromatic Plants: Antioxidant Capacity and Polyphenol Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 49. mdpi.com [mdpi.com]

Literature review on the discovery of 2-Acetylbenzothiophene

An In-depth Technical Guide to the Synthesis and Application of 2-Acetylbenzothiophene

Introduction: A Keystone Heterocyclic Ketone

This compound (CAS No. 22720-75-8) is an aromatic organic compound that stands as a critical intermediate in the fields of medicinal chemistry and materials science.[1][2] Structurally, it consists of a benzothiophene core—a bicyclic system where a benzene ring is fused to a thiophene ring—with an acetyl group (-COCH₃) attached at the 2-position of the thiophene ring.[1][3] This arrangement of a sulfur-containing heterocycle and a ketone functional group imparts unique electronic properties and chemical reactivity, making it a versatile building block for more complex molecules.[1]

Its most prominent applications include serving as a key precursor in the synthesis of the anti-asthma drug Zileuton and as a foundational component for advanced organic materials used in Organic Light-Emitting Diodes (OLEDs).[1][4] This guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this important compound, tailored for researchers and professionals in drug development and chemical synthesis.

The Foundational Synthesis: Discovery via Friedel-Crafts Acylation

The "discovery" of this compound is intrinsically linked to the broader exploration of the aromatic character of the benzothiophene (historically known as thianaphthene) ring system. The primary and most established method for its preparation is the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry first developed in 1877.[5] This reaction serves as a powerful tool for attaching acyl groups to aromatic rings.[5][6]

The application of this reaction to benzothiophene demonstrated its aromatic nature and provided a reliable pathway to its acetylated derivative. The process involves treating benzothiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]

Causality of the Reaction and Regioselectivity

The choice of the Friedel-Crafts reaction is dictated by its efficiency in electrophilic aromatic substitution. The mechanism proceeds through several key steps:

-

Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[5][8] This acylium ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position of the thiophene ring.

-

Intermediate Formation and Aromatization: The attack forms a positively charged intermediate known as a sigma complex or arenium ion. A base (such as AlCl₄⁻) then abstracts a proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the bicyclic system to yield the final this compound product.[8]

The pronounced preference for substitution at the 2-position over the 3-position is a critical aspect of benzothiophene's reactivity. This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during the C2 attack, where the positive charge can be more effectively delocalized without disrupting the aromaticity of the fused benzene ring.

Caption: Logical workflow of the Friedel-Crafts acylation reaction.

Protocol 1: Classical Friedel-Crafts Acylation

This protocol is a generalized representation based on established procedures for acylating aromatic compounds.[7][9]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Suspension: Aluminum chloride (AlCl₃, ~1.2 equivalents) is added to the solvent, and the mixture is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: Acetyl chloride (CH₃COCl, ~1.1 equivalents) is added dropwise to the stirred suspension.

-

Substrate Addition: A solution of benzothiophene (1.0 equivalent) in the same inert solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid.

-

Extraction & Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound.

Modern Synthetic Approaches

While Friedel-Crafts acylation remains a staple, alternative methods have been developed, often to avoid harsh Lewis acids or to build the ring system with the acetyl group already envisioned. These methods are particularly valuable in industrial settings for their use of stable, inexpensive starting materials and operational simplicity.[10]

Method A: Synthesis from 2-Chlorobenzaldehyde (Chemburkar et al.)

A notable method reported by Chemburkar et al. builds the benzothiophene ring as a key step toward the synthesis of Zileuton.[4] This multi-step process offers an alternative to the direct acylation of a pre-formed benzothiophene core.

Caption: Key steps in the Chemburkar et al. synthesis route.

Protocol 2: Industrial Synthesis via Ring Construction

This method, detailed in patent literature, constructs the heterocycle from basic precursors, offering an efficient route for large-scale production.[10][11]

-

Sulfide Preparation: A flask is charged with anhydrous sodium sulfide (1.5 eq), sulfur (1.0 eq), and N-methylpyrrolidone (NMP). The mixture is stirred at room temperature for one hour.

-

Aryl Halide Addition: 2-Chlorobenzaldehyde (1.0 eq) is added dropwise to the mixture, which is then stirred at room temperature for 12 hours.

-

Acetylation/Cyclization: Chloroacetone (1.2 eq) is added dropwise with cooling, and the reaction is stirred for an additional 6 hours at room temperature.

-

Extraction: Diethyl ether and water are added. The aqueous layer's pH is adjusted to >11 with aqueous sodium hydroxide, and the product is extracted into the ether layer.

-

Purification: The combined organic extracts are washed with water, dried, and concentrated under reduced pressure to yield crude this compound, which can be further purified. This process reportedly achieves a yield of around 74%.[11]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its physical properties and spectroscopic data.

| Property | Value | Reference(s) |

| CAS Number | 22720-75-8 | [2][12] |

| Molecular Formula | C₁₀H₈OS | [1][12][13] |

| Molecular Weight | 176.23 g/mol | [1][12] |

| Appearance | White to light yellow or light brown solid/crystal powder | [1][3][12] |

| Melting Point | 86-90 °C | [12] |

| Boiling Point | 304.5 ± 15.0 °C (Predicted) | [12] |

| SMILES | CC(=O)c1cc2ccccc2s1 | [12] |

| InChI | 1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | [12] |

| InChIKey | SGSGCQGCVKWRNM-UHFFFAOYSA-N | [12] |

Core Applications in Drug Development and Materials Science

The utility of this compound stems from its role as a versatile scaffold. The benzothiophene core is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[14][15]

-

Pharmaceutical Synthesis: Its most well-documented application is as a key intermediate in the manufacture of Zileuton , a 5-lipoxygenase inhibitor used in the treatment of asthma.[4][16] The acetyl group provides a convenient chemical handle for constructing the more complex side chain of the final drug molecule.

-

Materials Science: The conjugated π-system of the benzothiophene ring gives the molecule valuable electronic properties. It is used as a building block for larger conjugated molecules designed for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) , where efficient charge transport is crucial.[1]

-

Agrochemical and Dye Manufacturing: The benzothiophene motif is also found in dyes, such as thioindigo, and various agrochemicals, making this compound a useful starting point for their synthesis.[16]

-

Research and Discovery: It serves as a starting material for creating libraries of novel benzothiophene derivatives, which are then screened for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[14][15][17]

Conclusion

From its initial synthesis through the classic Friedel-Crafts acylation—a reaction that helped to characterize the aromaticity of the benzothiophene system—this compound has evolved into a high-value chemical commodity. Its journey from a subject of fundamental chemical inquiry to a critical component in life-saving pharmaceuticals and advanced electronic materials underscores the enduring power of heterocyclic chemistry. The development of modern, scalable syntheses has further cemented its role, ensuring its continued availability for researchers and industries pushing the boundaries of science and technology.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. CAS 22720-75-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]